1,4-Bis(malimido)xylene
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Overview
Description
1,4-Bis(malimido)xylene is a chemical compound belonging to the class of bismaleimidesThey have found numerous applications as matrix resins for high-performance, heat-resistant composites, adhesives, and coatings .
Preparation Methods
The synthesis of 1,4-bis(malimido)xylene typically involves the reaction of maleic anhydride with a primary amine, followed by thermal cyclization of the resulting maleamic acid in the presence of a catalyst . This method ensures the formation of the maleimide ring structure, which is crucial for the compound’s reactivity and stability.
Chemical Reactions Analysis
1,4-Bis(malimido)xylene undergoes various chemical reactions, primarily involving the maleimide groups. These reactions include:
Addition Reactions: The maleimide groups react with sulfhydryl groups (-SH) to form stable thioether linkages.
Hydrolysis: At pH values greater than 8, the maleimide groups can hydrolyze to form nonreactive maleamic acids.
Polymerization: The compound can undergo polymerization reactions to form high-performance thermosetting resins.
Common reagents used in these reactions include sulfhydryl-containing compounds and catalysts for thermal cyclization.
Scientific Research Applications
1,4-Bis(malimido)xylene has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of high-performance polymers and composites.
Biology: Employed in the study of protein structure and interactions through crosslinking experiments.
Medicine: Investigated for its potential as an inhibitor of various enzymes, such as protein kinases.
Industry: Utilized in the production of heat-resistant adhesives and coatings.
Mechanism of Action
The mechanism of action of 1,4-bis(malimido)xylene involves the reactivity of its maleimide groups. These groups can form covalent bonds with sulfhydryl groups in proteins, leading to the formation of stable thioether linkages . This reactivity is exploited in crosslinking experiments to study protein structure and interactions. Additionally, the compound has been shown to inhibit certain enzymes, such as protein kinases, by binding to their active sites .
Comparison with Similar Compounds
1,4-Bis(malimido)xylene can be compared to other bismaleimide compounds, such as:
1,6-Bis(malimido)hexane: Similar in structure but with a longer spacer arm, leading to different reactivity and applications.
1,4-Bis(malimido)butane: Another bismaleimide with a shorter spacer arm, affecting its crosslinking efficiency and stability.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-[[4-[(2,5-dioxopyrrol-1-yl)methyl]phenyl]methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N2O4/c19-13-5-6-14(20)17(13)9-11-1-2-12(4-3-11)10-18-15(21)7-8-16(18)22/h1-8H,9-10H2 |
InChI Key |
XFRPTDABLAIJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)CN3C(=O)C=CC3=O |
Origin of Product |
United States |
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